molecular formula C19H16N4OS B2944687 2-(1H-indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034365-72-3

2-(1H-indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2944687
CAS No.: 2034365-72-3
M. Wt: 348.42
InChI Key: RJKJXMHEGMCICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound that features an indole moiety, a thiophene ring, and a pyrazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Derivative: Starting with an indole derivative, the compound can be functionalized at the nitrogen atom.

    Formation of the Pyrazine Derivative: The pyrazine ring can be synthesized separately, often involving the condensation of appropriate precursors.

    Coupling Reaction: The indole and pyrazine derivatives can be coupled using a suitable linker, such as an acetamide group, under specific reaction conditions (e.g., using a coupling reagent like EDCI or DCC in the presence of a base).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.

    Reduction: Reduction reactions could target the pyrazine ring or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various functionalized derivatives of the original compound.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The indole and pyrazine rings could play a role in binding to the target site, while the thiophene ring might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(phenylmethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(1H-indol-3-ylmethyl)-N-(2-thiophen-2-yl)acetamide: Similar but with different substitution patterns on the indole and thiophene rings.

Uniqueness

The unique combination of indole, thiophene, and pyrazine rings in 2-(1H-indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-indol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-18(13-23-10-7-14-4-1-2-5-16(14)23)22-12-15-19(21-9-8-20-15)17-6-3-11-25-17/h1-11H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKJXMHEGMCICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.